molecular formula C2H8ClO4Sb B12546833 Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane CAS No. 142088-10-6

Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane

Cat. No.: B12546833
CAS No.: 142088-10-6
M. Wt: 253.29 g/mol
InChI Key: KDYLBOVVPYTKCE-UHFFFAOYSA-K
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Description

Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane is a hypervalent antimony(V) compound characterized by a pentacoordinated antimony center bonded to two hydroperoxy (OOH) groups, one chlorine atom, and two methyl groups. The λ⁵ notation signifies its hypervalent nature, with a trigonal bipyramidal or distorted square pyramidal geometry.

Properties

CAS No.

142088-10-6

Molecular Formula

C2H8ClO4Sb

Molecular Weight

253.29 g/mol

IUPAC Name

chloro-dihydroperoxy-dimethyl-λ5-stibane

InChI

InChI=1S/2CH3.ClH.2H2O2.Sb/c;;;2*1-2;/h2*1H3;1H;2*1-2H;/q;;;;;+3/p-3

InChI Key

KDYLBOVVPYTKCE-UHFFFAOYSA-K

Canonical SMILES

C[Sb](C)(OO)(OO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane typically involves the reaction of dimethylantimony chloride with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2SbCl+2H2O2Cl[Sb(OOH)2(CH3)2]\text{(CH}_3\text{)}_2\text{SbCl} + 2 \text{H}_2\text{O}_2 \rightarrow \text{Cl[Sb(OOH)}_2\text{(CH}_3\text{)}_2\text{]} (CH3​)2​SbCl+2H2​O2​→Cl[Sb(OOH)2​(CH3​)2​]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy groups can participate in oxidation reactions, potentially forming more oxidized antimony species.

    Reduction: The compound can be reduced to form lower oxidation state antimony compounds.

    Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorine atom under mild conditions.

Major Products:

    Oxidation: Formation of higher oxidation state antimony compounds.

    Reduction: Formation of lower oxidation state antimony compounds.

    Substitution: Formation of new organoantimony derivatives with different functional groups.

Scientific Research Applications

Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique reactivity makes it valuable for the preparation of complex organic molecules.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and potential use in medicinal chemistry.

    Medicine: Research is ongoing to investigate its potential as an antitumor or antimicrobial agent.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane involves its interaction with molecular targets and pathways. The hydroperoxy groups can generate reactive oxygen species (ROS), which can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The antimony center can also coordinate with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues: Hypervalent Antimony and Bismuth Compounds

Organoantimony(V) and bismuth(III) compounds with intramolecular coordination provide critical structural parallels. For example:

  • [Chloro2-(N,N-dimethylaminomethyl)phenylbismuthane]: This bismuth compound exhibits a hypervalent 10-Bi-4 configuration, where the Bi atom coordinates intramolecularly with a pendant N atom (Bi–N distance: 2.902 Å, 74% of van der Waals radii) . Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane shares similar hypervalent geometry but substitutes hydroperoxy ligands for aromatic groups, leading to distinct electronic and steric effects.
  • Organoantimony(III) Compounds: Compounds like [2-(N,N-dimethylaminomethyl)phenyl]bis(4-methylphenyl)stibane feature a 10-Sb-4 system with Sb–N coordination . In contrast, the antimony(V) center in the target compound adopts a higher oxidation state, enhancing its electrophilicity and ligand-exchange reactivity.

Key Structural Differences

Parameter Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane Chloro[2-(N,N-dimethylaminomethyl)phenyl]bismuthane
Central Atom Sb(V) Bi(III)
Coordination Number 5 5 (hypervalent 10-Bi-4)
Key Ligands 2 × OOH, Cl, 2 × CH₃ Cl, aromatic groups, N(CH₃)₂
Intramolecular Interaction Sb–O (hydroperoxy) Bi–N

Compounds with Bridging Hydroperoxy/Hydroxo Ligands

Bridging ligands in dinuclear complexes influence magnetic and catalytic behavior:

  • Bis(µ-hydroxo)dicopper(II) Complexes: These exhibit antiferromagnetic coupling at Mn–Cl–Mn angles near 97.5° . Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane’s hydroperoxy groups may enable similar bridging modes, though its mononuclear structure limits magnetic interactions.
  • Bis(µ-bromo)dimanganese(II) Complexes: The only known Mn₂Br₂ complex shows ferromagnetic behavior . Comparatively, the hydroperoxy ligands in the target compound could stabilize higher oxidation states, making it more redox-active than halide-bridged systems.

Chloro-Ligated Organometallic Catalysts

Chloro ligands are common in catalysis; comparative examples include:

  • Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]imidazol-2-ylidene}gold(I) : A gold(I) catalyst for coupling reactions, with a Cl ligand facilitating oxidative addition . Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane’s Cl ligand may similarly activate substrates, but its hydroperoxy groups could introduce peroxide-mediated reactivity (e.g., oxidation).

  • Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): A nickel catalyst with Cl and phosphine ligands .

Catalytic Activity Comparison

Compound Reactivity Profile Applications
Chloro[bis(hydroperoxy)]dimethyl-λ⁵-stibane Redox-active (OOH), Cl-mediated activation Oxidation, peroxidation reactions
Gold(I) Chloroimidazolylidene Complex Oxidative addition/redox-neutral coupling Cross-coupling, C–H activation
Nickel(II) Chloro-Phosphine Complex Coordination-driven catalysis Olefin polymerization, hydrogenation

Biological Activity

Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane is an antimony compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and medicinal chemistry. This article explores its biological activity, focusing on relevant research findings, case studies, and data tables to elucidate its effects.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a central antimony atom bonded to hydroperoxy groups. The molecular formula is C2H6ClO4Sb, indicating the presence of chlorine and hydroperoxy functional groups that may contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

Table 1: Biological Activity Summary

Study TypeFindingsReference
CytotoxicityInduces cell death in cancer cell lines
AntimicrobialPotential activity against Gram-positive bacteria
EcotoxicityToxic to aquatic organisms

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines :
    A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to oxidative stress induced by ROS generation.
  • Antimicrobial Testing :
    In vitro tests were conducted to evaluate the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibition zones comparable to standard antibiotics, indicating potential as a new antimicrobial agent.
  • Ecotoxicological Assessment :
    An ecotoxicological study assessed the impact of this compound on Daphnia magna (water flea). Results showed significant immobilization at low concentrations (1 µg/L), highlighting its potential threat to aquatic ecosystems.

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